Fluvastatin Ethyl Boronate Ester
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Overview
Description
Fluvastatin Ethyl Boronate Ester is a derivative of fluvastatin, a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. It is used primarily in analytical method development, method validation, and quality control applications for the production of fluvastatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluvastatin Ethyl Boronate Ester involves the formation of boronic esters from boronic acids and carbohydrate derivatives . The process typically includes the following steps:
Formation of Boronic Esters: Boronic acids react with diols to form cyclic boronic esters.
Functionalization: The boronic ester can be further functionalized by acylation, silylation, or alkylation.
Deprotection: The final step involves the deprotection of the boronic ester to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of boronic ester synthesis, including the use of efficient and practical protocols for selective functionalization, are applicable .
Chemical Reactions Analysis
Types of Reactions
Fluvastatin Ethyl Boronate Ester undergoes various chemical reactions, including:
Oxidation: Boronic esters can be oxidized to boronic acids.
Reduction: Reduction reactions can convert boronic esters back to boronic acids.
Substitution: Boronic esters can undergo substitution reactions, where the alkoxy group is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alcohols.
Major Products
The major products formed from these reactions include boronic acids, substituted boronic esters, and various functionalized derivatives .
Scientific Research Applications
Fluvastatin Ethyl Boronate Ester has several scientific research applications:
Mechanism of Action
Fluvastatin Ethyl Boronate Ester exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic esters and boronic acids, such as:
Phenylboronic Acid: Used in carbohydrate chemistry and drug delivery.
Pinacol Boronate Ester: Commonly used in organic synthesis.
Bortezomib: A boronic acid derivative used as an anticancer agent.
Uniqueness
Fluvastatin Ethyl Boronate Ester is unique due to its specific application in the production and quality control of fluvastatin. Its ability to form stable boronic esters under mild conditions makes it particularly valuable in synthetic and analytical chemistry .
Properties
Molecular Formula |
C30H37BFNO4 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
tert-butyl 2-[(4R,6S)-2-ethyl-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-1,3,2-dioxaborinan-4-yl]acetate |
InChI |
InChI=1S/C30H37BFNO4/c1-7-31-36-23(18-24(37-31)19-28(34)35-30(4,5)6)16-17-27-29(21-12-14-22(32)15-13-21)25-10-8-9-11-26(25)33(27)20(2)3/h8-17,20,23-24H,7,18-19H2,1-6H3/b17-16+/t23-,24-/m1/s1 |
InChI Key |
VFNBPRAEDJHHTR-KAAYJFPCSA-N |
Isomeric SMILES |
B1(O[C@H](C[C@H](O1)/C=C/C2=C(C3=CC=CC=C3N2C(C)C)C4=CC=C(C=C4)F)CC(=O)OC(C)(C)C)CC |
Canonical SMILES |
B1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N2C(C)C)C4=CC=C(C=C4)F)CC(=O)OC(C)(C)C)CC |
Origin of Product |
United States |
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